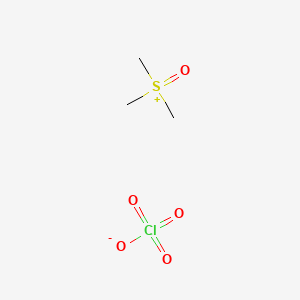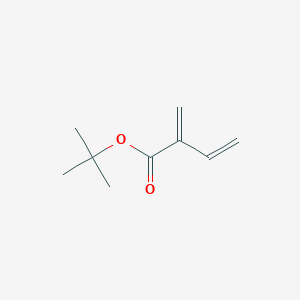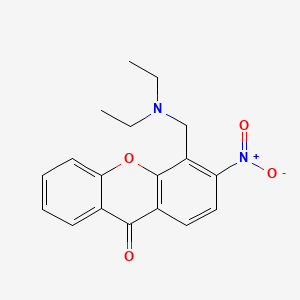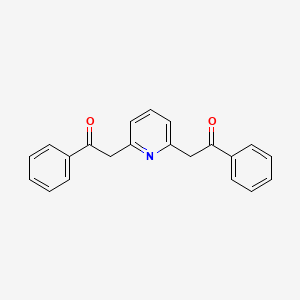
Sulfoxonium, perchlorate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sulfoxonium, perchlorate is a compound that belongs to the class of sulfoxonium ylides. These compounds are known for their unique reactivity and stability, making them valuable in various chemical transformations. Sulfoxonium ylides have been recognized as versatile substrates in numerous chemical reactions, often serving as safer alternatives to diazo compounds .
Preparation Methods
The synthesis of sulfoxonium, perchlorate typically involves the alkylation of sulfoxonium ylides. One common method includes the reaction of dimethyl sulfoxide with an alkyl halide in the presence of a base. This reaction produces the corresponding sulfoxonium salt, which can then be treated with perchloric acid to yield this compound . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
Sulfoxonium, perchlorate undergoes various types of chemical reactions, including:
Oxidation: Sulfoxonium ylides can be oxidized to form sulfoxides or sulfones.
Reduction: These compounds can be reduced to sulfides under specific conditions.
Substitution: Sulfoxonium ylides participate in nucleophilic substitution reactions, where the sulfoxonium group is replaced by other nucleophiles.
Insertion Reactions: Metal-carbenes derived from sulfoxonium ylides can insert into X–H (N, O, S, B, P) and C–H bonds.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used but often include sulfoxides, sulfones, and substituted organic compounds .
Scientific Research Applications
Sulfoxonium, perchlorate has found applications in various fields of scientific research:
Biology: Sulfoxonium ylides have been explored for their potential biological activity, including their use as intermediates in the synthesis of biologically active molecules.
Medicine: These compounds are investigated for their potential therapeutic applications, including their use in drug synthesis.
Industry: This compound is used in large-scale chemical reactions due to its stability and ease of handling.
Mechanism of Action
The mechanism by which sulfoxonium, perchlorate exerts its effects involves the formation of reactive intermediates, such as metal-carbenes. These intermediates can undergo various transformations, including insertion and substitution reactions. The molecular targets and pathways involved depend on the specific reaction and conditions used .
Comparison with Similar Compounds
Sulfoxonium, perchlorate is often compared with other similar compounds, such as sulfonium ylides and diazo compounds. While all these compounds share some reactivity, sulfoxonium ylides are unique due to their enhanced stability and lower toxicity. This makes them safer alternatives for many chemical transformations .
Similar Compounds
Sulfonium ylides: Known for their use in organic synthesis, particularly in the formation of strained rings.
Diazo compounds: Widely used in organic chemistry for their reactivity but are often more hazardous compared to sulfoxonium ylides.
Properties
CAS No. |
38223-07-3 |
|---|---|
Molecular Formula |
C3H9ClO5S |
Molecular Weight |
192.62 g/mol |
InChI |
InChI=1S/C3H9OS.ClHO4/c1-5(2,3)4;2-1(3,4)5/h1-3H3;(H,2,3,4,5)/q+1;/p-1 |
InChI Key |
GCOXTANXLBWCPY-UHFFFAOYSA-M |
Canonical SMILES |
C[S+](=O)(C)C.[O-]Cl(=O)(=O)=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![N-[(dimethylamino)methyl]prop-2-enamide;prop-2-enamide](/img/structure/B14665682.png)

![11-Oxadispiro[4.0.4.1]undecan-1-one](/img/structure/B14665690.png)






